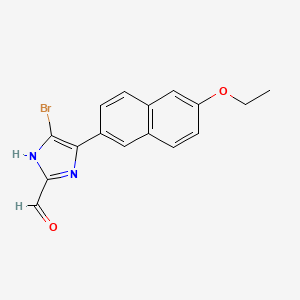
5-Bromo-4-(6-ethoxy-2-naphthyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “MFCD33022742” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD33022742” involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification processes. The reaction conditions, including temperature, pressure, and pH, are meticulously controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of “MFCD33022742” is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to achieve high efficiency and cost-effectiveness. The use of advanced technologies such as flow chemistry and process intensification techniques further enhances the production capabilities.
Analyse Des Réactions Chimiques
Types of Reactions
“MFCD33022742” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving “MFCD33022742” typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in anhydrous ethanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various derivatives of “MFCD33022742” with altered functional groups, enhancing its chemical and physical properties for specific applications.
Applications De Recherche Scientifique
“MFCD33022742” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of “MFCD33022742” involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to a cascade of biochemical events. The precise molecular interactions and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
“MFCD33022742” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with analogous structures or functional groups, such as “MFCD33022743” and “MFCD33022744”.
Uniqueness: “MFCD33022742” exhibits distinct reactivity and stability profiles, making it suitable for specific applications where other compounds may not perform as effectively.
Propriétés
Formule moléculaire |
C16H13BrN2O2 |
|---|---|
Poids moléculaire |
345.19 g/mol |
Nom IUPAC |
5-bromo-4-(6-ethoxynaphthalen-2-yl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C16H13BrN2O2/c1-2-21-13-6-5-10-7-12(4-3-11(10)8-13)15-16(17)19-14(9-20)18-15/h3-9H,2H2,1H3,(H,18,19) |
Clé InChI |
YJFGSSWNMGQKAU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)C=C(C=C2)C3=C(NC(=N3)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-8-(2,4,6-trimethylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13688447.png)
![[3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13688448.png)





![6-bromospiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one](/img/structure/B13688497.png)
![5-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13688505.png)
![(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane](/img/structure/B13688510.png)

![7-Bromobenzo[5,6][1,4]oxazino[2,3,4-kl]phenoxazine](/img/structure/B13688514.png)
